molecular formula C12H8FNO2 B8759547 5-Fluoro-2-nitrobiphenyl

5-Fluoro-2-nitrobiphenyl

Cat. No. B8759547
M. Wt: 217.20 g/mol
InChI Key: XXCHOBGHVYLOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-nitrobiphenyl is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-nitrobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-nitrobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Fluoro-2-nitrobiphenyl

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

4-fluoro-1-nitro-2-phenylbenzene

InChI

InChI=1S/C12H8FNO2/c13-10-6-7-12(14(15)16)11(8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

XXCHOBGHVYLOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trifluoromethanesulfonic acid 5-fluoro-2-nitrophenyl ester (4.0 mmol) in DME (10 mL) are added phenylboronic acid (4.8 mmol), Pd(PPh3)4 (0.4 mmol), and K3PO4 (3.2 mmol) at room temperature. After stirring at 80° C. for 6 h, the reaction mixture is filtered through celite, and the filter cake is washed with AcOEt. The filtrate is diluted with water and extracted with ether (×2). The combined organic extracts are dried over Na2SO4, filtered, and concentrated in vacuo. The residue is purified by silica gel column chromatography (n-hexane:AcOEt=6:1) to give the title compound; 1H NMR (CDCl3), δ 7.12-7.19 (2H, m), 7.29-7.32 (2H, m), 7.42-7.45 (3H, t), 7.94 (1H, dd).
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mmol
Type
catalyst
Reaction Step One

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